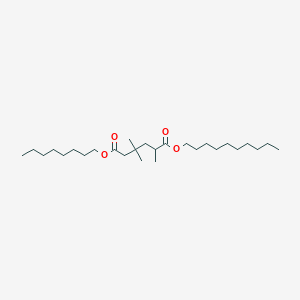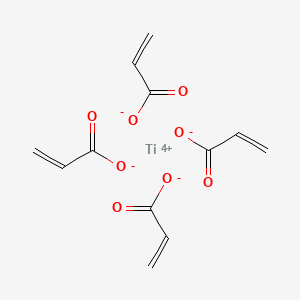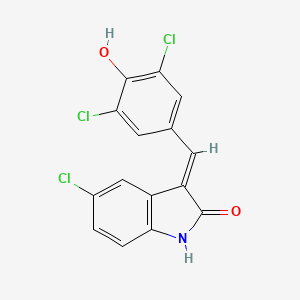
3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1,8,8-Trimethyl-3-[3-[2-(2-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride
- 1,8,8-Trimethyl-3-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride
- 3-[3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride
Uniqueness
What sets 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride apart from these similar compounds is its specific structural configuration and the presence of the 4-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
90619-44-6 |
|---|---|
Formule moléculaire |
C24H37Cl2N3O2 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
1,8,8-trimethyl-3-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C24H35N3O2.2ClH/c1-18-6-8-19(9-7-18)26-16-14-25(15-17-26)12-5-13-27-21(28)20-10-11-24(4,22(27)29)23(20,2)3;;/h6-9,20H,5,10-17H2,1-4H3;2*1H |
Clé InChI |
ITOOCZAABMXTGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4CCC(C3=O)(C4(C)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


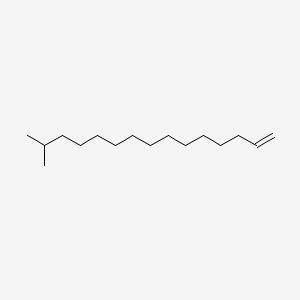
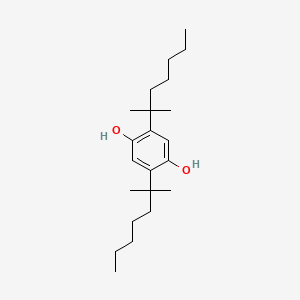
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)

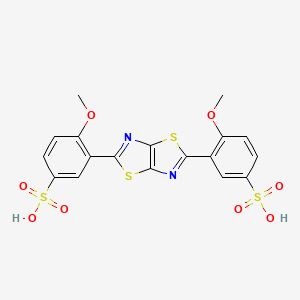


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)


